N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylmorpholin-4-yl)propanamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylmorpholin-4-yl)propanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyano group, a morpholine ring, and a propanamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylmorpholin-4-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyano Intermediate: The starting material, 1,2-dimethylpropylamine, undergoes a reaction with cyanogen bromide (BrCN) to form N-(1-cyano-1,2-dimethylpropyl)amine.
Morpholine Derivative Formation: The cyano intermediate is then reacted with 2-methylmorpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylmorpholin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, alcohols, halides
Major Products
Oxidation: Corresponding oxides or carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylmorpholin-4-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide and cyano functionalities. It may serve as a probe or inhibitor in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylmorpholin-4-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, while the morpholine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylmorpholin-4-yl)acetamide
- N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylmorpholin-4-yl)butanamide
- N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylmorpholin-4-yl)pentanamide
Uniqueness
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methylmorpholin-4-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2-methylmorpholin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-10(2)14(5,9-15)16-13(18)12(4)17-6-7-19-11(3)8-17/h10-12H,6-8H2,1-5H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOIKTDFZVSRJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(C)C(=O)NC(C)(C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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